molecular formula C14H11BrINO B11540364 3-bromo-N-(4-iodo-3-methylphenyl)benzamide

3-bromo-N-(4-iodo-3-methylphenyl)benzamide

Cat. No.: B11540364
M. Wt: 416.05 g/mol
InChI Key: WMMSZINSCQQIAK-UHFFFAOYSA-N
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Description

3-bromo-N-(4-iodo-3-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrINO This compound is characterized by the presence of bromine, iodine, and methyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-iodo-3-methylphenyl)benzamide typically involves multiple steps:

    Iodination: The iodination of the methylphenyl group can be carried out using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or potassium iodate (KIO3).

    Amidation: The final step involves the formation of the benzamide by reacting the brominated and iodinated aromatic compound with an amine, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of bromine and iodine atoms.

    Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.

    Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile or electrophile used, various substituted derivatives can be formed.

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-N-(4-iodo-3-methylphenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of halogenated benzamides on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism by which 3-bromo-N-(4-iodo-3-methylphenyl)benzamide exerts its effects depends on its interaction with molecular targets. The presence of bromine and iodine atoms can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(4-chloro-3-methylphenyl)benzamide
  • 3-bromo-N-(4-fluoro-3-methylphenyl)benzamide
  • 3-bromo-N-(4-nitro-3-methylphenyl)benzamide

Uniqueness

Compared to similar compounds, 3-bromo-N-(4-iodo-3-methylphenyl)benzamide is unique due to the presence of both bromine and iodine atoms

Properties

Molecular Formula

C14H11BrINO

Molecular Weight

416.05 g/mol

IUPAC Name

3-bromo-N-(4-iodo-3-methylphenyl)benzamide

InChI

InChI=1S/C14H11BrINO/c1-9-7-12(5-6-13(9)16)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18)

InChI Key

WMMSZINSCQQIAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)I

Origin of Product

United States

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